Dopaquinone Lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

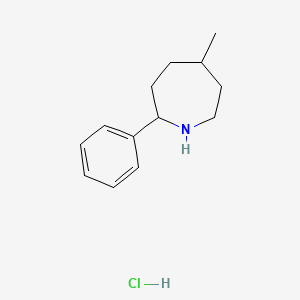

Dopaquinone lactone is a derivative of dopaquinone, which is an intermediate in the biosynthesis of melanin. Dopaquinone itself is formed from the oxidation of L-DOPA (L-dihydroxyphenylalanine) and plays a crucial role in the pathway leading to the production of various types of melanin, including eumelanin and pheomelanin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dopaquinone lactone can be synthesized through the oxidation of L-DOPA using tyrosinase, an enzyme that catalyzes the conversion of L-DOPA to dopaquinone. The reaction typically occurs in an aqueous environment at a neutral pH. The dopaquinone then undergoes intramolecular cyclization to form this compound .

Industrial Production Methods: the enzymatic oxidation of L-DOPA using tyrosinase remains a potential method for large-scale synthesis .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various melanin precursors.

Cyclization: Intramolecular cyclization of dopaquinone leads to the formation of this compound.

Thiol Binding: Dopaquinone can react with thiols such as cysteine to form cysteinyldopa, a precursor for pheomelanin.

Common Reagents and Conditions:

Oxidizing Agents: Tyrosinase is commonly used to oxidize L-DOPA to dopaquinone.

Cyclization Conditions: Neutral pH and aqueous environment facilitate the cyclization of dopaquinone to this compound.

Major Products:

Eumelanin and Pheomelanin Precursors: Depending on the presence of thiols, dopaquinone can lead to the formation of either eumelanin or pheomelanin.

Applications De Recherche Scientifique

Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:

Chemistry: Understanding the chemical pathways and reactions involved in melanin synthesis.

Biology: Studying the role of melanin in biological systems, including its protective functions against UV radiation.

Medicine: Investigating the implications of melanin synthesis in conditions such as vitiligo and melanoma.

Mécanisme D'action

Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .

Comparaison Avec Des Composés Similaires

L-Dopaquinone: An immediate precursor to dopaquinone lactone, formed from the oxidation of L-DOPA.

Cyclodopa: Another intermediate in the melanin biosynthesis pathway, formed from the cyclization of dopaquinone.

Cysteinyldopa: Formed when dopaquinone reacts with cysteine, leading to the production of pheomelanin.

Uniqueness: this compound is unique in its role as an intermediate that can lead to the formation of both eumelanin and pheomelanin, depending on the presence of thiols. This dual pathway highlights its importance in the regulation of melanin synthesis .

Propriétés

IUPAC Name |

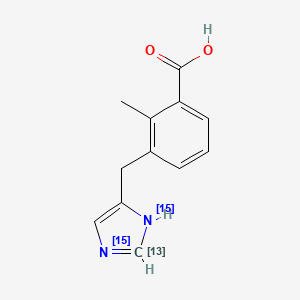

(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTGZIWOVGOFDC-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)

![2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584607.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)